molecular formula C11H10O5 B8538646 2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid

2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B8538646
M. Wt: 222.19 g/mol
InChI Key: XVZVERZGOQRPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4-oxo-4H-1,3-benzodioxine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxo-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-11(2)15-8-4-3-6(9(12)13)5-7(8)10(14)16-11/h3-5H,1-2H3,(H,12,13)

InChI Key

XVZVERZGOQRPOH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)C(=O)O)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxyisophtalic acid (Aldrich, 5.0 g, 27.5 mmol) in acetone (10 mL), TFA (30 mL) and TFAA (10 mL) was heated at 100° C. for 24 hrs. The reaction mixture was concentrated under reduced pressure. The residue was taken up with an aqueous solution of HCl (100 mL, 1N) and extracted with EtOAc (3×200 L); The combined organic layers were dried over MgSO4 and the solvents were removed under reduced: pressure. The crude compound was recrystallized in Et2O (50 mL) to give 4.67 g (77%) of the title compound as a beige powder. 1H NMR (DMSO-d6) δ: 8.37 (d J=1.9 Hz, 1H), 8.19 (dd, J=2.2 and 8.7 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 1.72 (s, 6H). HPLC, Rt: 2.40 min (purity: 95.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
77%

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